Belvarafenib

Description

Structure

3D Structure

Properties

IUPAC Name |

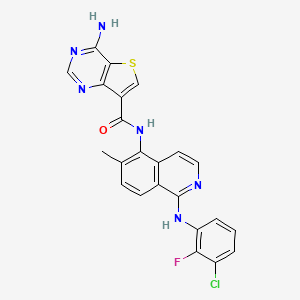

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCQTKNUUQOELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446113-23-0 | |

| Record name | Belvarafenib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446113230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELVARAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M3WLJ3KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Belvarafenib in NRAS-Mutant Melanoma: A Technical Guide to its Mechanism of Action

For Immediate Release

This document provides an in-depth technical overview of the mechanism of action of belvarafenib, a potent pan-RAF inhibitor, in the context of NRAS-mutant melanoma. It is intended for researchers, scientists, and drug development professionals actively involved in oncology and targeted therapies. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Executive Summary

NRAS mutations, present in 15-20% of melanomas, have historically represented a challenging therapeutic target. These mutations lead to constitutive activation of the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT signaling pathways, driving tumor proliferation and survival. This compound (formerly HM95573/GDC-5573) is a second-generation, type II pan-RAF inhibitor that has demonstrated significant preclinical and clinical activity in NRAS-mutant melanoma. Unlike first-generation BRAF inhibitors, which can paradoxically activate the MAPK pathway in RAS-mutant contexts, this compound effectively inhibits both monomeric and dimeric forms of ARAF, BRAF, and CRAF, thereby suppressing downstream signaling without paradoxical activation. This guide will explore the biochemical and cellular effects of this compound, its clinical efficacy, and the mechanisms of resistance that have been identified.

The Challenge of NRAS-Mutant Melanoma

Activating mutations in the NRAS gene, most commonly at codon 61 (Q61R/K/L/H), lock the NRAS protein in a GTP-bound, active state. This leads to the continuous activation of downstream effector pathways, primarily the MAPK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation. The central role of the MAPK pathway makes it a prime target for therapeutic intervention.

This compound: A Pan-RAF Dimer Inhibitor

This compound is an orally bioavailable small molecule that functions as a pan-RAF inhibitor. It is classified as a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain. This binding mode allows this compound to effectively inhibit both BRAF and CRAF, which is crucial in the context of NRAS mutations where signaling is predominantly driven by CRAF.[1] By inhibiting both BRAF and CRAF, this compound prevents the formation of active RAF homo- and heterodimers, thereby blocking downstream signaling to MEK and ERK.[1] A key advantage of this compound over first-generation BRAF inhibitors is its ability to avoid paradoxical MAPK pathway activation in RAS-mutant cells.[2]

Preclinical Activity of this compound

This compound has demonstrated potent and selective inhibitory activity against RAF kinases and has shown significant anti-proliferative effects in NRAS-mutant melanoma cell lines.

Biochemical Kinase Inhibition

The inhibitory activity of this compound against wild-type and mutant RAF kinases has been quantified through biochemical assays.

| Kinase Target | IC50 (nM) |

| BRAF (wild-type) | 41[3] |

| BRAF V600E | 7[3] |

| CRAF (RAF-1) | 2[3] |

Cellular Proliferation in NRAS-Mutant Melanoma Cell Lines

This compound has demonstrated potent inhibition of cell growth in various NRAS-mutant melanoma cell lines.

| Cell Line | NRAS Mutation | This compound IC50 (nM) |

| SK-MEL-2 | Q61R | 53[3] |

| SK-MEL-30 | Q61R | 24[3] |

Clinical Efficacy of this compound in NRAS-Mutant Melanoma

Clinical trials have evaluated this compound both as a monotherapy and in combination with the MEK inhibitor cobimetinib in patients with NRAS-mutant melanoma.

This compound Monotherapy

Phase I studies (NCT02405065, NCT03118817) demonstrated the anti-tumor activity of this compound in patients with advanced solid tumors, including NRAS-mutant melanoma.[4][5]

| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) |

| Phase I (Dose Expansion) | NRAS-mutant melanoma | 44% (4 out of 9 patients had a partial response)[5] |

This compound in Combination with Cobimetinib

The combination of this compound with the MEK inhibitor cobimetinib has shown promising efficacy in patients with NRAS-mutant melanoma, including those previously treated with checkpoint inhibitors.[6][7]

| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Phase Ib | NRAS-mutant melanoma | 38.5% (5 out of 13 patients had partial responses)[6][7] | 7.3 months[6] |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the constitutively active MAPK signaling pathway in NRAS-mutant melanoma.

The NRAS-Driven MAPK Signaling Pathway

Caption: The constitutively active NRAS-MAPK signaling pathway in melanoma.

This compound's Inhibition of the MAPK Pathway

Caption: this compound inhibits the RAF dimer, blocking downstream MAPK signaling.

Mechanisms of Resistance to this compound

The primary mechanism of acquired resistance to this compound in NRAS-mutant melanoma involves the emergence of mutations in the ARAF kinase domain.[4][8][9][10][11] These ARAF mutations allow the RAF dimers to remain active even in the presence of this compound, thereby reactivating the MAPK pathway.[4][11] Encouragingly, cells with these resistance mutations remain sensitive to downstream inhibition of the MAPK pathway, for example, with MEK inhibitors.[11] This provides a strong rationale for the combination of this compound and a MEK inhibitor to overcome or delay the onset of resistance.

ARAF Mutation-Mediated Resistance

Caption: ARAF mutations confer resistance to this compound by enabling continued MAPK signaling.

Detailed Experimental Protocols

Biochemical RAF Kinase Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a RAF kinase.

-

Reaction Setup: In a 96-well polypropylene plate, mix the following components per well:

-

20 µL reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).

-

10 µL of recombinant RAF kinase (e.g., BRAF, CRAF).

-

10 µL of substrate (e.g., inactive MEK1).

-

5 µL of this compound at various concentrations (or DMSO as a vehicle control).

-

-

Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture of ATP and [γ-33P]ATP. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubation: Incubate the plate for 20-30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding 20 µL of 3% phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a 96-well filter plate that binds the phosphorylated substrate.

-

Washing: Wash the filter plate three times with 200 µL of 150 mM phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Scintillation Counting: Add 50 µL of scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Cell Seeding: Seed NRAS-mutant melanoma cells (e.g., SK-MEL-2, SK-MEL-30) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Include wells with medium only for background luminescence measurement.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include DMSO-treated wells as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value of this compound using non-linear regression analysis.

Western Blotting for MAPK Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.

-

Cell Treatment and Lysis: Plate NRAS-mutant melanoma cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Preclinical Evaluation Workflow

Caption: A typical experimental workflow for the preclinical and clinical evaluation of this compound.

Conclusion

This compound is a promising targeted therapy for NRAS-mutant melanoma, a disease with limited effective treatment options. Its mechanism of action as a pan-RAF dimer inhibitor allows for effective suppression of the MAPK pathway without the paradoxical activation seen with earlier-generation RAF inhibitors. While acquired resistance through ARAF mutations is a challenge, the continued sensitivity of resistant cells to MEK inhibition highlights a clear path forward with combination therapies. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community to further investigate and build upon the therapeutic potential of this compound.

References

- 1. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combinatorial treatments that overcome PDGFRβ-driven resistance of melanoma cells to V600EB-RAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.14. Cell Viability Assay [bio-protocol.org]

- 4. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 5. ch.promega.com [ch.promega.com]

- 6. Assays for Raf-1 Kinase Phosphorylation and Activity in Human Small Cell Lung Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel assay for the measurement of Raf-1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

Belvarafenib: A Pan-RAF Inhibitor for the Treatment of Solid Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Belvarafenib (formerly HM95573/GDC-5573) is an orally available, potent, and selective type II pan-RAF inhibitor developed to target cancers with mutations in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Unlike first-generation BRAF inhibitors that are effective only against BRAF V600 monomers and can cause paradoxical pathway activation in RAS-mutant cells, this compound inhibits both RAF monomers and dimers, including BRAF (wild-type and V600E) and CRAF.[3][4][5] This mechanism of action allows it to be active in a broader range of tumors, including those with BRAF and NRAS mutations, without inducing the paradoxical activation often seen with older inhibitors.[4] Preclinical and clinical studies have demonstrated its anti-tumor activity in various solid tumors, leading to ongoing investigations both as a monotherapy and in combination with other targeted agents.[6][7]

Mechanism of Action: Targeting the RAF Kinase Family

The Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a key driver in many human cancers.[2]

This compound functions as a type II inhibitor, binding to the inactive "DFG-out" conformation of the RAF kinase domain. This mode of binding allows it to effectively inhibit the activated RAF homo- and heterodimers that are prevalent in RAS-mutant cancers, a key differentiator from type I inhibitors like vemurafenib.[4][8] By inhibiting BRAF and CRAF, this compound blocks the phosphorylation and activation of downstream MEK and ERK, thereby suppressing the aberrant signaling that drives tumor cell growth.[2][3]

Caption: MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Activity

This compound has demonstrated significant anti-tumor activity in a range of preclinical models, including cell lines and animal xenografts with BRAF and RAS mutations.

Biochemical and Cellular Potency

This compound shows potent inhibition of key RAF kinases and suppresses the growth of various cancer cell lines harboring relevant mutations.

Table 1: Biochemical Activity of this compound Against RAF Kinases

| Kinase Target | IC50 (nM) |

|---|---|

| CRAF | 2[3] |

| BRAFV600E | 7[3] |

| BRAFWT | 41[3] |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | Mutation | Cancer Type | IC50 (nM) |

|---|---|---|---|

| SK-MEL-30 | NRAS | Melanoma | 24[3] |

| OCI-AML3 | NRAS | AML | 48[1] |

| SK-MEL-2 | NRAS | Melanoma | 53[3] |

| A375 | BRAFV600E | Melanoma | 57[3] |

| SK-MEL-28 | BRAFV600E | Melanoma | 69[3] |

| SKM-1 | KRAS | AML | 310[1] |

AML: Acute Myeloid Leukemia

In Vivo Efficacy

In vivo studies using mouse xenograft models have confirmed the anti-tumor activity of this compound. The drug has shown excellent efficacy in models using both BRAF and NRAS mutation-harboring cell lines.[3][9] Notably, this compound exhibits a high brain-to-plasma concentration ratio (approximately 100%) in preclinical models, suggesting its potential to treat brain metastases.[9][10] In an orthotopic brain tumor model using A375SM melanoma cells, this compound significantly increased the overall survival of the mice.[9]

Experimental Protocols

The evaluation of this compound's efficacy and mechanism relies on a series of standardized preclinical assays.

Kinase Inhibition Assay (Biochemical)

To determine the direct inhibitory effect of this compound on RAF kinase activity, in vitro kinase assays are performed.[8][11]

-

Principle: Recombinant RAF kinase (e.g., BRAFV600E, CRAF) is incubated with its substrate (inactive MEK1) and ATP in the presence of varying concentrations of this compound.[8]

-

Methodology: The reaction is allowed to proceed for a defined period. The level of MEK phosphorylation (pMEK) is then quantified, typically using methods like ELISA or Western blot.[8][11]

-

Data Analysis: The pMEK signal is plotted against the this compound concentration to calculate the IC50 value, representing the concentration at which 50% of kinase activity is inhibited.[11]

Cell Viability / Proliferation Assay

To measure the effect of this compound on cancer cell growth.

-

Principle: Cancer cell lines with known mutations (e.g., NRAS-mutant SK-MEL-30) are cultured in the presence of serially diluted this compound for a period of 48 to 72 hours.[3][8]

-

Methodology: Cell viability is assessed using assays like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[1][12]

-

Data Analysis: Viability data is normalized to untreated controls and plotted against drug concentration to determine the cellular IC50 value.[8]

Western Blot for Pathway Modulation

To confirm that this compound inhibits the MAPK pathway within the cell.

-

Principle: This technique measures the levels of specific proteins and their phosphorylation status.

-

Methodology: Cells are treated with this compound for a set time (e.g., 24 hours).[8] Cell lysates are then prepared, and proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total and phosphorylated MEK and ERK.[3][8]

-

Data Analysis: A reduction in the ratio of phosphorylated protein to total protein (e.g., pERK/ERK) indicates successful pathway inhibition.[11]

In Vivo Xenograft Tumor Model

To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human tumor cells (e.g., A375, SK-MEL-30) are implanted subcutaneously into immunocompromised mice.[11]

-

Methodology: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses (e.g., 10-30 mg/kg).[1][11][13] Tumor volume is measured regularly throughout the study.

-

Data Analysis: Tumor growth curves are plotted for each group to assess the degree of tumor growth inhibition.[11]

Caption: A typical preclinical to clinical workflow for a targeted therapy.

Clinical Evaluation

This compound has been evaluated in Phase I clinical trials (including NCT02405065 and NCT03118817) for patients with advanced solid tumors harboring RAS or RAF mutations.[6][14]

Safety and Tolerability

In a Phase I dose-escalation study, this compound was found to be generally well-tolerated.[6]

-

Dose Limiting Toxicities (DLTs): Four DLTs, primarily different kinds of rashes, were reported.[6]

-

Maximum Tolerated Dose (MTD): The MTD was established at 650 mg twice daily (BID).[6]

-

Recommended Dose (RD): 450 mg BID was identified as the recommended dose for expansion studies.[6]

-

Common Adverse Events: The most common treatment-related adverse events (occurring in >20% of patients) included rash, acneiform dermatitis, and pyrexia.[6] Unlike some first-generation BRAF inhibitors, secondary skin squamous cell carcinoma was not observed.[4]

Clinical Efficacy

This compound monotherapy has shown promising anti-tumor activity.[6] A subsequent Phase Ib trial (NCT03284502) is evaluating this compound in combination with the MEK inhibitor cobimetinib.[7]

Table 3: Phase I Clinical Trial Efficacy of this compound

| Cohort | Treatment | Objective Response Rate (ORR) | Notes |

|---|---|---|---|

| NRAS-mutant Melanoma | Monotherapy | 44% (4/9 PRs) | From dose-escalation study.[6] |

| NRAS-mutant Melanoma | Monotherapy | 22% (2/9 PRs) | From dose-expansion study.[6] |

| BRAF-mutant Melanoma | Monotherapy | 33% (2/6 PRs) | From dose-expansion study.[4][6] |

| BRAF-mutant CRC | Monotherapy | 29% (2/7 PRs) | From dose-expansion study.[6] |

| NRAS-mutant Melanoma | This compound + Cobimetinib | 38.5% | From Phase Ib study.[6] |

PR: Partial Response; CRC: Colorectal Cancer.

The combination of this compound with cobimetinib showed encouraging efficacy in NRAS-mutant melanoma, with a median Progression-Free Survival (PFS) of 7.3 months.[7]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance is a significant challenge. For this compound, a primary resistance mechanism involves the emergence of new mutations in ARAF.[14][15]

-

ARAF Mutations: Analysis of circulating tumor DNA from patients treated with this compound identified recurrent mutations in the ARAF kinase domain.[8][15]

-

Dimer-Dependent Resistance: These ARAF mutants confer resistance in a manner that depends on both kinase activity and dimerization.[8][14] this compound can induce the formation of ARAF mutant-containing dimers, which remain active even in the presence of the inhibitor.[14][15]

-

Overcoming Resistance: Preclinical data suggests that this ARAF-driven resistance can be delayed or overcome by combining this compound with a MEK inhibitor, providing a strong rationale for the ongoing combination trials.[4][15]

Conclusion and Future Directions

This compound is a promising pan-RAF inhibitor with a distinct mechanism that allows it to target a wider range of RAF- and RAS-driven tumors than first-generation inhibitors, without causing paradoxical pathway activation.[4] It has demonstrated a manageable safety profile and encouraging single-agent anti-tumor activity in clinical trials.[6]

The emergence of ARAF mutations as a key resistance mechanism highlights the adaptability of cancer cells.[15] Ongoing and future research will focus on:

-

Combination Therapies: Further investigation of this compound combined with MEK inhibitors (e.g., cobimetinib) is a priority to enhance efficacy and overcome resistance.[7][16] Combinations with immunotherapy agents like nivolumab and atezolizumab are also under investigation.[17][18]

-

Expanding Indications: Exploring the efficacy of this compound in other tumor types with RAS/RAF pathway alterations, including pediatric low-grade gliomas and acute myeloid leukemia, is underway.[1][19]

-

Biomarker Development: Identifying predictive biomarkers beyond BRAF/NRAS mutations will be crucial for optimizing patient selection and personalizing treatment strategies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. A Study to Evaluate the Safety and Activity of this compound as a Single Agent and in Combination With Either Cobimetinib or Cobimetinib Plus Nivolumab in Patients With NRAS-mutant Advanced Melanoma. [ctv.veeva.com]

- 18. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 19. TRLS-13. NOVEL PAN-RAF INHIBITOR this compound AS A PROMISING TARGETED THERAPY FOR BRAF-ALTERED PEDIATRIC LOW-GRADE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

Belvarafenib's Effect on the MAPK Signaling Pathway: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of belvarafenib, a potent pan-RAF inhibitor, with a specific focus on its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the MAPK Pathway

The MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key components like the RAS and RAF proteins, is a hallmark of many human cancers.[1] this compound (formerly known as HM95573) is an orally available, small-molecule inhibitor that targets multiple members of the RAF family of serine/threonine protein kinases.[2] It is classified as a type II RAF dimer inhibitor, capable of inhibiting both BRAF and CRAF isoforms, which play a central role in the MAPK cascade.[3] This dual inhibitory action is significant as it can potentially overcome some of the resistance mechanisms observed with first-generation BRAF-selective inhibitors.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by binding to and inhibiting both wild-type and mutated forms of RAF kinases, including the common BRAF V600E mutation.[2][4] By inhibiting RAF, this compound effectively blocks the downstream phosphorylation of MEK and ERK, the subsequent kinases in the MAPK pathway.[1] This inhibition of signal transduction ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring activating mutations in the MAPK pathway.[2][4]

Quantitative Data: In Vitro Kinase and Cell Line Inhibition

The following tables summarize the in vitro inhibitory activity of this compound against key RAF kinases and a panel of human cancer cell lines.

Table 1: this compound In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Source |

| BRAF (Wild-Type) | 41 | [1][5] |

| BRAF V600E | 7 | [1][5] |

| CRAF (RAF-1) | 2 | [1][5] |

Table 2: this compound In Vitro Cell Line Growth Inhibition

| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (nM) | Source |

| A375 | Melanoma | BRAF V600E | 57 | [1][5] |

| SK-MEL-28 | Melanoma | BRAF V600E | 69 | [1][5] |

| SK-MEL-2 | Melanoma | NRAS Q61R | 53 | [1][5] |

| SK-MEL-30 | Melanoma | NRAS Q61K | 24 | [1][5] |

| HCT116 | Colorectal Cancer | KRAS G13D | 2,698 (pMEK), 253 (pERK) | [3] |

| Lovo | Colorectal Cancer | KRAS G13D | >10,000 (pMEK), 267 (pERK) | [3] |

| Calu-6 | Lung Cancer | KRAS G12C | 367 (pMEK), 590 (pERK) | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MAPK signaling pathway and a general workflow for evaluating the efficacy of this compound.

Caption: The MAPK signaling cascade and the point of inhibition by this compound.

Caption: A generalized experimental workflow for the preclinical and clinical evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

Kinase Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific RAF kinase isoforms.

Methodology:

-

Reagents and Materials: Recombinant human BRAF (wild-type and V600E mutant) and CRAF enzymes, MEK1 (substrate), ATP, kinase assay buffer, 96-well plates, plate reader.

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate (MEK1), and this compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated MEK1 using a suitable detection method (e.g., ELISA, fluorescence resonance energy transfer). f. Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines (e.g., A375, SK-MEL-2), cell culture medium, fetal bovine serum (FBS), 96-well plates, this compound, a viability reagent (e.g., MTT, CellTiter-Glo).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a plate reader. f. Normalize the data to the control wells and calculate the IC50 value.

Western Blotting

Objective: To determine the effect of this compound on the phosphorylation status of downstream effectors in the MAPK pathway (e.g., MEK and ERK).

Methodology:

-

Reagents and Materials: Cancer cell lines, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-actin), HRP-conjugated secondary antibodies, ECL detection reagents.

-

Procedure: a. Treat cells with this compound at various concentrations for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system. g. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Reagents and Materials: Immunocompromised mice (e.g., nude or NSG mice), cancer cell lines, Matrigel (optional), this compound formulation for oral administration.

-

Procedure: a. Subcutaneously inject a suspension of cancer cells into the flank of the mice. b. Monitor the tumor growth until the tumors reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer this compound or a vehicle control orally at a predetermined dose and schedule. e. Measure the tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Clinical Efficacy and Resistance Mechanisms

Phase I clinical trials (NCT02405065 and NCT03118817) have demonstrated that this compound is well-tolerated and shows anti-tumor activity in patients with advanced solid tumors harboring BRAF, KRAS, or NRAS mutations.[2][6] In a dose-escalation study, a recommended phase II dose was established, and partial responses were observed in patients with NRAS-mutant melanoma, BRAF-mutant melanoma, and other cancer types.[2]

Despite the promising activity of this compound, acquired resistance can emerge. One of the key mechanisms of resistance is the development of mutations in ARAF.[6] These mutations can confer resistance to this compound in a manner that is dependent on both dimer formation and kinase activity.[6] This finding has led to the investigation of combination therapies. The combination of this compound with a MEK inhibitor, such as cobimetinib, has shown to more potently and durably suppress the MAPK pathway and tumor growth in preclinical models and has been evaluated in clinical trials.[7] This combination strategy aims to overcome or delay the onset of resistance by targeting the pathway at two different nodes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ascopubs.org [ascopubs.org]

- 3. US20230233567A1 - this compound for use in cancer treatment - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. ARAF mutations confer resistance to the RAF inhibitor this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

The Role of Belvarafenib in RAF Dimer Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belvarafenib (formerly HM95573, GDC-5573, RG6185) is a potent and selective, orally bioavailable small-molecule inhibitor of the RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine protein kinases. As a Type II pan-RAF inhibitor, this compound uniquely targets both RAF monomers and dimers, a critical characteristic that distinguishes it from first-generation RAF inhibitors. This guide provides an in-depth technical overview of this compound's mechanism of action, its inhibitory profile, and the experimental methodologies used to characterize its function. It is intended to be a comprehensive resource for researchers and drug development professionals working in the field of oncology and signal transduction.

Mechanism of Action: Targeting the RAF Dimer

The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a key driver in many human cancers.

First-generation BRAF inhibitors, while effective against BRAF V600E mutant monomers, can paradoxically activate the MAPK pathway in RAS-mutant cells by inducing the formation of RAF dimers. This compound overcomes this limitation by effectively inhibiting both BRAF and CRAF, in both their monomeric and dimeric states. Upon administration, this compound binds to the ATP-binding pocket of RAF kinases, including the BRAF V600E mutant and wild-type CRAF, thereby inhibiting their kinase activity and preventing the downstream phosphorylation of MEK and ERK. This dual inhibition of both monomeric and dimeric RAF signaling makes this compound a promising therapeutic agent for tumors harboring not only BRAF mutations but also RAS mutations.

Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights this compound's mechanism as a pan-RAF inhibitor that blocks signaling at the level of RAF dimers.

Caption: this compound inhibits the MAPK pathway by targeting RAF dimers.

Quantitative Data Presentation

The following tables summarize the in vitro and clinical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound (IC50)

| Target Kinase/Cell Line | Mutation Status | IC50 (nM) | Reference |

| Biochemical Assays | |||

| BRAF (Wild-Type) | WT | 41 | |

| BRAF V600E | V600E | 7 | |

| CRAF | WT | 2 | |

| CSF1R | - | 44 | |

| DDR1 | - | 77 | |

| DDR2 | - | 182 | |

| Cell-Based Assays | |||

| A375 (Melanoma) | BRAF V600E | 57 | |

| SK-MEL-28 (Melanoma) | BRAF V600E | 69 | |

| SK-MEL-2 (Melanoma) | NRAS Q61R | 53 | |

| SK-MEL-30 (Melanoma) | NRAS Q61K | 24 | |

| OCI-AML3 (AML) | NRAS | 48 | |

| SKM-1 (AML) | KRAS | 310 |

Table 2: Clinical Trial Data for this compound

| Trial Identifier | Phase | Treatment | Tumor Type | Key Efficacy/Safety Findings | Reference |

| NCT02405065 | I | This compound Monotherapy | Advanced Solid Tumors with RAS/RAF mutations | MTD: 650 mg BID; RD: 450 mg BID. Confirmed ORR in NRAS-mutant melanoma: 20%; BRAF-mutant melanoma: 33%. | |

| NCT03284502 | Ib | This compound + Cobimetinib | Advanced Solid Tumors with RAS/RAF mutations | Acceptable tolerability. Encouraging efficacy in NRAS-mutant melanoma (ORR: 38.5%). |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the RAF kinase, substrate (e.g., inactive MEK), ATP, and varying concentrations of this compound in a suitable kinase buffer.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add an equal volume of ADP-Glo™ Reagent to each reaction well.

-

Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Protocol:

-

Cell Plating:

-

Seed cancer cells (e.g., A375, SK-MEL-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of viable cells for each this compound concentration relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

-

Co-Immunoprecipitation (Co-IP) for RAF Dimerization

This technique is used to study protein-protein interactions, in this case, the dimerization of RAF proteins.

Protocol:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T) transfected with tagged RAF constructs (e.g., FLAG-BRAF and V5-CRAF).

-

Treat cells with this compound or a vehicle control for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) conjugated to agarose or magnetic beads.

-

Allow the antibody-bead complex to bind to the tagged RAF protein and its interacting partners.

-

-

Washing:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer (e.g., glycine-HCl, pH 2.5) or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against both tagged proteins (e.g., anti-FLAG and anti-V5) to detect the co-immunoprecipitated RAF dimer.

-

Resistance Mechanisms

A primary mechanism of acquired resistance to this compound involves the emergence of mutations in ARAF. These mutations can confer resistance in a manner that is dependent on both ARAF dimerization and its kinase activity. Studies have shown that ARAF mutants can still form active dimers in the presence of this compound, thereby reactivating the MAPK pathway. This highlights the compensatory role of ARAF when BRAF and CRAF are inhibited.

The logical relationship of this resistance mechanism is depicted below:

Caption: Acquired ARAF mutations lead to this compound resistance.

Conclusion

This compound represents a significant advancement in the targeting of the MAPK pathway, particularly in tumors with RAS mutations where first-generation BRAF inhibitors are ineffective or even detrimental. Its ability to inhibit both RAF monomers and dimers provides a more comprehensive blockade of the signaling cascade. The quantitative data and experimental protocols presented in this guide offer a foundational resource for further research and development of this compound and other next-generation RAF inhibitors. Understanding the mechanisms of resistance, such as the emergence of ARAF mutations, will be crucial in devising rational combination therapies, for instance with MEK inhibitors, to enhance the durability of clinical responses.

Preclinical Profile of Belvarafenib: A Pan-RAF Inhibitor for RAS-Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS) are among the most prevalent drivers of human cancers, yet they have remained challenging therapeutic targets. The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical downstream effector of RAS, and its aberrant activation is a hallmark of many malignancies. Belvarafenib (formerly HM95573), a potent and selective pan-RAF inhibitor, has emerged as a promising therapeutic agent for RAS-mutant cancers. Unlike first-generation RAF inhibitors that can paradoxically activate the MAPK pathway in RAS-mutant cells, this compound is a type II inhibitor that targets both RAF monomers and dimers, leading to sustained pathway inhibition. This technical guide provides a comprehensive overview of the preclinical studies of this compound in RAS-mutant cancers, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action: Pan-RAF Inhibition and Suppression of MAPK Signaling

This compound is an orally bioavailable, selective pan-RAF kinase inhibitor with potent activity against BRAF (wild-type and V600E mutant) and CRAF.[1] In RAS-mutant cancers, where signaling proceeds through RAF dimers, this compound binds to and inhibits these dimeric complexes, preventing the downstream phosphorylation of MEK and ERK.[1][2] This mode of action circumvents the paradoxical activation of the MAPK pathway observed with some earlier RAF inhibitors in the context of wild-type BRAF and upstream RAS activation.[2]

The inhibitory activity of this compound extends to both homo- and heterodimers of RAF isoforms.[3] Preclinical evidence also suggests that this compound can inhibit the phosphorylation of AKT and S6K, indicating a potential impact on the PI3K/AKT signaling pathway, another key downstream effector of RAS.[4]

A known mechanism of acquired resistance to this compound involves secondary mutations in the ARAF kinase domain.[3][5] These mutations allow ARAF to compensate for the inhibition of BRAF and CRAF, thereby reactivating the MAPK pathway.[2] This finding has led to the exploration of combination therapies, such as co-administration with MEK inhibitors like cobimetinib, to overcome or delay the onset of resistance.[6][7]

Quantitative In Vitro Activity

This compound has demonstrated potent inhibitory activity against various RAF kinases and cancer cell lines harboring RAS mutations. The following tables summarize the key quantitative data from preclinical in vitro studies.

Table 1: Inhibitory Activity of this compound against RAF Kinases

| Kinase Target | IC50 (nM) |

| BRAF WT | 41[1] |

| BRAF V600E | 7[1] |

| CRAF | 2[1] |

Table 2: In Vitro Cell Viability (IC50) of this compound in RAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |

| OCI-AML3 | Acute Myeloid Leukemia | NRAS | 48[7] |

| SKM-1 | Acute Myeloid Leukemia | KRAS | 310[7] |

| SK-MEL-2 | Melanoma | NRAS | 53[1] |

| SK-MEL-30 | Melanoma | NRAS | 24[1] |

Preclinical In Vivo Efficacy

In vivo studies using xenograft models of human cancers have demonstrated the anti-tumor activity of this compound in RAS-mutant settings.

Table 3: Summary of In Vivo Efficacy Studies of this compound in RAS-Mutant Xenograft Models

| Cancer Type | Cell Line | RAS Mutation | Animal Model | Treatment Regimen | Outcome |

| Melanoma | SK-MEL-30 | NRAS Q61K | Xenograft | Oral administration | Significant tumor growth inhibition[1] |

| Melanoma | K1735 | NRAS G13D | Syngeneic | Oral administration | Significant tumor growth inhibition[8] |

| Acute Myeloid Leukemia | Primary Murine AML | Ras | Murine Model | Daily oral gavage | Prolonged survival[7] |

Preclinical studies have also highlighted that this compound has a high brain-to-plasma concentration ratio, suggesting its potential to treat brain metastases.[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assays

1. CellTiter-Glo® Luminescent Cell Viability Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Procedure:

-

Seed cancer cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve using appropriate software.

-

2. Sulforhodamine B (SRB) Assay:

-

Objective: To assess cell growth inhibition by this compound.

-

Procedure:

-

Plate cells in 96-well plates and treat with varying concentrations of this compound.

-

After the treatment period, fix the cells with trichloroacetic acid (TCA).

-

Wash the plates with water and stain with 0.4% (w/v) SRB in 1% acetic acid.

-

Wash away the unbound dye with 1% acetic acid and air dry.

-

Solubilize the bound SRB with 10 mM Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Western Blotting for MAPK Pathway Inhibition

-

Objective: To assess the effect of this compound on the phosphorylation of MEK and ERK.

-

Procedure:

-

Culture RAS-mutant cancer cells and treat with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of RAS-mutant human cancer cells (e.g., SK-MEL-30) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly (e.g., twice weekly) using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Drug Administration: Randomize mice into treatment and control groups. Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer the drug at specified doses and schedules (e.g., once daily). The control group receives the vehicle only.

-

Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the animals throughout the study.

-

Endpoint: Euthanize the animals when tumors reach a predetermined size or at the end of the study period. Excise tumors for further analysis (e.g., pharmacodynamics, histology).

-

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for RAS-mutant cancers. Its unique mechanism of pan-RAF inhibition, which effectively suppresses the MAPK pathway without paradoxical activation, addresses a key limitation of earlier RAF inhibitors. The potent in vitro and in vivo activity, coupled with a favorable brain penetration profile, positions this compound as a promising agent for a patient population with high unmet medical need. Ongoing clinical trials are further evaluating the safety and efficacy of this compound, both as a monotherapy and in combination with other targeted agents, to fully realize its therapeutic potential in the treatment of RAS-driven malignancies.[6][10]

References

- 1. This compound penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20230233567A1 - this compound for use in cancer treatment - Google Patents [patents.google.com]

- 3. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tumorvolume.com [tumorvolume.com]

- 5. researchgate.net [researchgate.net]

- 6. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]

- 7. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactome | Raf dimer inhibitors bind RAF heterodimers [reactome.org]

- 10. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

Belvarafenib: A Pan-RAF Inhibitor for Cancers with RAF Fusions - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAF gene fusions have emerged as significant oncogenic drivers in a variety of solid tumors. These genetic alterations lead to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, promoting cell proliferation and survival. Belvarafenib (HM95573), a potent, orally bioavailable pan-RAF inhibitor, has demonstrated promising anti-tumor activity by targeting both monomeric and dimeric forms of RAF kinases. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the potential of this compound in the treatment of cancers harboring RAF fusions. It includes a summary of efficacy data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The Role of RAF Fusions in Cancer

The RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine kinases, comprising ARAF, BRAF, and CRAF, are crucial components of the MAPK/ERK signaling cascade.[1][2] This pathway regulates fundamental cellular processes, and its aberrant activation is a hallmark of many cancers.[3][4] While point mutations in BRAF, such as the V600E mutation, are well-characterized oncogenic drivers, gene fusions involving the RAF genes have been identified as a distinct class of alterations that also lead to constitutive pathway activation.[5][6]

RAF fusions typically involve the in-frame fusion of the C-terminal kinase domain of a RAF protein with an N-terminal partner protein.[6] The fusion partner often contains a dimerization or oligomerization domain, which facilitates the constitutive, ligand-independent dimerization of the RAF kinase domains.[7] This dimerization is a critical step for RAF activation, leading to downstream phosphorylation of MEK and ERK and driving oncogenesis.[7]

This compound: A Pan-RAF Inhibitor

This compound is a type II pan-RAF inhibitor that targets multiple forms of RAF kinases, including wild-type BRAF, BRAF V600E, and CRAF.[8][9] By binding to the RAF kinase domain, this compound inhibits both monomeric and dimeric RAF complexes, thereby blocking downstream signaling in the MAPK pathway.[5][10] This mechanism of action makes it a promising candidate for treating cancers driven by RAF fusions, which are dependent on RAF dimer formation for their oncogenic activity.

Preclinical and Clinical Efficacy of this compound in RAF Fusion Cancers

The efficacy of this compound in cancers harboring RAF fusions has been investigated in both preclinical models and clinical settings.

In Vitro Efficacy

Preclinical studies have demonstrated the cytotoxic effects of this compound in cell lines with RAF fusions. Notably, in a patient-derived cell line with a PRKAR2B/BRAF fusion, this compound showed significant viability effects with a calculated cytotoxic concentration 50 (CC50) of 2 nM.[8] However, other studies in pediatric low-grade glioma cell lines with BRAF fusions suggested that this compound as a single agent may have limitations in significantly decreasing tumor cell viability in some contexts.[11] Some pan-RAF inhibitors have been observed to cause paradoxical activation of the MAPK pathway in the context of certain BRAF fusions, a phenomenon that may be overcome by combination with MEK inhibitors.[1][12][13]

Clinical Efficacy

Clinical evidence for the activity of this compound in patients with RAF fusion-positive cancers is emerging, primarily from expanded access programs. In a study involving melanoma patients, three individuals with RAF fusions (LMBR1–BRAF, AGK–BRAF, and MIPOL–RAF1) were treated with this compound.[5] Among a cohort of 16 patients with either NRAS mutations or RAF alterations, a disease control rate of 50% was observed, with two patients showing remarkable responses.[3][4][8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in a RAF Fusion-Positive Cell Line

| Cell Line/Fusion | Cancer Type | Assay | Endpoint | Value | Citation(s) |

| Patient-derived | Pediatric Low-Grade Glioma | Viability Assay | CC50 | 2 nM | [8][14] |

Table 2: Kinase Inhibitory Activity of this compound

| Kinase | IC50 | Citation(s) |

| BRAF (wild-type) | 41 nM | [6][9] |

| BRAF V600E | 7 nM | [6][9] |

| CRAF | 2 nM | [6][9] |

Table 3: Clinical Activity of this compound in an Expanded Access Program for Melanoma

| Patient Population | Number of Patients with RAF Fusions | Treatment | Endpoint | Result | Citation(s) |

| NRAS-mutant or RAF-altered Melanoma | 3 (LMBR1–BRAF, AGK–BRAF, MIPOL–RAF1) | This compound 450 mg BID | Disease Control Rate (in the cohort of 16 patients) | 50% | [3][4][5][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[2][12][13][15]

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM (pH 10.5)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MAPK Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to assess the inhibitory effect of this compound.[11][16][17]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-ERK) or a loading control (e.g., anti-GAPDH).

In Vivo Tumor Xenograft Study

Xenograft models in immunocompromised mice are used to evaluate the anti-tumor activity of this compound in a living organism.[18][19][20]

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line with a RAF fusion

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: RAF Fusion Signaling Pathway and this compound's Mechanism of Action.

Figure 2: Experimental Workflow for Cell Viability (SRB) Assay.

Figure 3: Experimental Workflow for Western Blot Analysis.

Figure 4: Experimental Workflow for In Vivo Xenograft Study.

Conclusion and Future Directions

This compound has demonstrated its potential as a therapeutic agent for cancers driven by RAF fusions. Its ability to inhibit the constitutively active RAF dimers formed by these fusion proteins provides a strong rationale for its clinical development in this patient population. The preclinical and early clinical data are encouraging, although further investigation is warranted.

Future research should focus on:

-

Expanding the evaluation of this compound across a wider range of RAF fusion subtypes to better understand the spectrum of its activity.

-

Investigating the efficacy of this compound in combination with other targeted therapies, such as MEK inhibitors, to overcome potential resistance mechanisms and paradoxical pathway activation.

-

Conducting larger, prospective clinical trials to definitively establish the safety and efficacy of this compound in patients with RAF fusion-positive cancers.

This technical guide provides a comprehensive resource for researchers and clinicians interested in the development of this compound for this molecularly defined subset of cancers. The provided data and protocols can serve as a foundation for further investigation into this promising therapeutic strategy.

References

- 1. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asco.org [asco.org]

- 7. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Molecular Genetic Alterations and RAF Fusions in Melanoma: A this compound Expanded Access Program in Patients with RAS/RAF-Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound - Biochemicals - CAT N°: 31460 [bertin-bioreagent.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRLS-13. NOVEL PAN-RAF INHIBITOR this compound AS A PROMISING TARGETED THERAPY FOR BRAF-ALTERED PEDIATRIC LOW-GRADE GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Exploring the Pharmacodynamics of Belvarafenib In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of Belvarafenib, a potent and selective pan-RAF inhibitor. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for researchers investigating its effects.

Introduction to this compound

This compound (formerly known as HM95573 or GDC-5573) is an orally bioavailable, type II pan-RAF kinase inhibitor. It targets both BRAF and CRAF kinases, including the BRAF V600E mutation, which is a common driver in various cancers such as melanoma.[1][2] Unlike first-generation BRAF inhibitors that can paradoxically activate the MAPK pathway in RAS-mutated cells, this compound is designed to inhibit RAF dimers, making it a promising therapeutic agent for tumors with BRAF and NRAS mutations.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1] In cancer cells with activating mutations in BRAF or upstream activators like NRAS, this pathway is often constitutively active, leading to uncontrolled cell growth. This compound binds to and inhibits both monomeric and dimeric forms of RAF kinases, thereby blocking the downstream phosphorylation of MEK and ERK.[4][5] This inhibition ultimately leads to cell cycle arrest and apoptosis in susceptible tumor cells.

In Vivo Pharmacodynamics Data

This compound has demonstrated significant anti-tumor activity in various preclinical in vivo models, particularly those harboring BRAF and NRAS mutations.

Melanoma Xenograft Models

Studies using human melanoma cell line xenografts in immunodeficient mice have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition.

| Cell Line | Mutation | Mouse Model | This compound Dose (mg/kg) | Outcome |

| A375SM | BRAF V600E | Xenograft | 30 | Strong suppression of tumor growth.[6] |

| SK-MEL-30 | NRAS Q61R | Xenograft | 10, 30 | Significant tumor growth inhibition.[6] |

| K1735 | NRAS Q61K | Syngeneic | Not Specified | Significant tumor growth inhibition.[6] |

| IPC-298 | NRAS Q61L | Xenograft | Not Specified | Synergistic tumor control with Cobimetinib. |

Acute Myeloid Leukemia (AML) Xenograft Models

This compound has also shown promise in preclinical models of RAS-mutant AML, both as a single agent and in combination with the MEK inhibitor Cobimetinib.

| Model | Mutation | This compound Dose (mg/kg) | Combination Agent | Outcome |

| Primary Mouse AML | Nras/Kras | 15 | Cobimetinib (2 mg/kg) | Prolonged survival; synergistic effects observed. |

| OCI-AML3 (cell line) | NRAS | Not Specified | Cobimetinib | Synergistic inhibition of cell growth. |

Clinical Pharmacodynamics

Phase I clinical trials (NCT02405065, NCT03118817) have evaluated this compound in patients with advanced solid tumors harboring RAS or RAF mutations. The recommended dose for further studies was established at 450 mg twice daily (BID).[7][8] Pharmacodynamic assessments in these trials confirmed MAPK pathway inhibition by measuring changes in pMEK and pERK levels in tumor tissues.[9]

| Trial ID | Patient Population | This compound Dose | Key Pharmacodynamic Findings |

| NCT02405065, NCT03118817 | Advanced solid tumors with BRAF, KRAS, or NRAS mutations | 50 mg QD to 800 mg BID | Dose-dependent increase in exposure; inhibition of MAPK pathway (pMEK, pERK).[7][9] |

| NCT03284502 | Advanced solid tumors with RAS or RAF mutations | 100-300 mg BID | Combination with Cobimetinib showed acceptable tolerability and encouraging efficacy in NRAS-mutant melanoma. |

| NCT04835805 | NRAS-mutant advanced melanoma | Not specified | Evaluating safety, pharmacokinetics, and activity as a single agent and in combination.[10][11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vivo pharmacodynamics of this compound.

Melanoma Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous melanoma xenograft model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Human melanoma cell lines (e.g., A375SM for BRAF V600E, SK-MEL-30 for NRAS mutation)

-

Cell culture medium and reagents

-

Immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG), 6-8 weeks old

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Calipers, syringes, gavage needles

Procedure:

-

Cell Preparation: Culture melanoma cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound 30 mg/kg).

-

Drug Administration: Administer this compound or vehicle daily via oral gavage. Monitor animal body weight and overall health.

-

Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for further analysis.

Pharmacodynamic Marker Analysis: pERK Immunohistochemistry

This protocol details the immunohistochemical (IHC) staining of phosphorylated ERK (pERK) in tumor tissue to assess MAPK pathway inhibition.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded ethanol series to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 20 minutes.

-

Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with the primary anti-pERK antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-